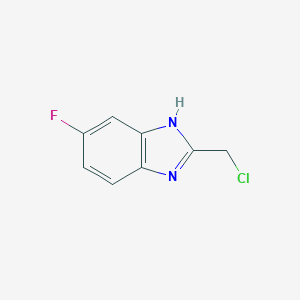

2-(chloromethyl)-5-fluoro-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFCWWHNSUKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465734 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156144-42-2 | |

| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-5-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a key intermediate in the development of various pharmaceutical agents. This document outlines a detailed experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation reaction of 4-fluoro-1,2-phenylenediamine with chloroacetic acid. This reaction is generally acid-catalyzed and proceeds via the formation of an intermediate that subsequently cyclizes to form the benzimidazole ring.

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound, based on established methods for analogous compounds.[1][2]

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid (HCl)

-

Ammonium hydroxide solution or other suitable base

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 mmol) and chloroacetic acid (2.0 mmol).[1]

-

Add 10 mL of 4N HCl to the mixture.[1]

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with an ammonium hydroxide solution until a precipitate forms.[1]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product.

-

Recrystallize the crude product from methanol to yield pure this compound.[1]

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFN₂ | [3] |

| Molecular Weight | 184.6 g/mol | [3] |

| Exact Mass | 184.020354 g/mol | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly available in search results for this specific compound. | |

| Mass Spectrometry (GC-MS) | m/z: (Data for the non-fluorinated analog shows major peaks at 168, 166, and 131, corresponding to the molecular ion cluster and loss of Cl). For the fluoro-analog, the molecular ion peaks would be expected at m/z 186 and 184. | [4] |

| IR Spectroscopy | Data not explicitly available in search results for this specific compound. Typical benzimidazole N-H stretching is observed around 3400 cm⁻¹, and C=N stretching around 1620 cm⁻¹. | [5] |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the final product.

Safety Information

It is important to note that 2-(chloromethyl)-1H-benzimidazole and its derivatives are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these compounds. All manipulations should be carried out in a well-ventilated fume hood.

References

Spectroscopic and Structural Elucidation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This benzimidazole derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules. This document presents its mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, along with detailed experimental protocols for these analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H6ClFN2 | [1] |

| Molecular Weight | 184.6 g/mol | [1] |

| Exact Mass | 184.020354 g/mol | [1] |

| InChI | InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | [1] |

| InChIKey | UNFCWWHNSUKYSH-UHFFFAOYSA-N | [1] |

| SMILES | c1cc2c(cc1F)nc(n2)CCl | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC/MS) data is available for this compound.[2]

| Parameter | Description |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

| Major Fragments (m/z) | Relative Intensity |

| 184 (M+) | Base Peak |

| 149 | [M-Cl]+ |

| 122 | [M-CH2Cl-HCN]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 3H | Aromatic protons |

| ~4.8 | s | 2H | -CH2Cl |

| ~12.5 | br s | 1H | N-H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used. The data presented here is an approximation based on typical values for similar benzimidazole structures.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry (GC/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure and confirm the presence of different types of protons in this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition:

-

Spectrometer Frequency: 400 MHz for ¹H.

-

Solvent: DMSO-d₆.

-

Temperature: 25 °C.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Synthesis and Characterization Workflow

The general workflow for the preparation and structural confirmation of this compound is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization.

This diagram illustrates the key stages, from the initial reactants to the final, structurally verified compound, highlighting the crucial role of spectroscopic techniques in the characterization process.

References

A Technical Guide to the Crystal Structure Analysis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide details the theoretical crystal structure analysis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole hydrochloride. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Therefore, this document leverages the published crystallographic data of its close structural analog, 2-(chloromethyl)-1H-benzimidazole hydrochloride, to provide a representative analysis and procedural framework.[1]

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4] The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the methodologies involved in the synthesis and single-crystal X-ray diffraction analysis of this compound hydrochloride, a compound of interest in drug discovery programs.

Synthesis and Crystallization

A plausible synthetic route to this compound hydrochloride is outlined below, based on established methods for analogous benzimidazole derivatives.

Proposed Synthetic Protocol

The synthesis can be conceptualized as a two-step process: the condensation of 4-fluoro-1,2-phenylenediamine with chloroacetic acid to form the benzimidazole core, followed by conversion to the hydrochloride salt.

Caption: Proposed synthesis of the target compound.

Experimental Details:

-

Condensation: 4-Fluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) are added to a round-bottom flask containing 4M hydrochloric acid.

-

Reflux: The reaction mixture is heated to reflux and stirred for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate precipitation of the hydrochloride salt.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold distilled water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The following section details the standard experimental workflow for determining the three-dimensional atomic structure of a crystalline solid.

Experimental Workflow

Caption: Standard workflow for X-ray crystallography.

Methodology Details:

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100-293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial atomic positions. This model is then refined using full-matrix least-squares on F² to optimize the fit between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Crystallographic Data (Analog Compound)

The following tables summarize the crystallographic data for the analog compound, 2-(chloromethyl)-1H-benzimidazole hydrochloride .[1] This data provides a strong predictive framework for the expected structural parameters of the 5-fluoro derivative.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₈Cl₂N₂ |

| Formula Weight | 203.07 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.1982 (3) Å |

| b | 9.4513 (5) Å |

| c | 14.0485 (7) Å |

| β | 102.440 (3)° |

| Volume | 933.43 (8) ų |

| Z | 4 |

| Calculated Density | 1.446 Mg/m³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Cl1-C8 | 1.778(2) | N1-C7-N2 | 110.8(2) |

| N1-C7 | 1.325(3) | N1-C7-C8 | 124.9(2) |

| N2-C7 | 1.323(3) | N2-C7-C8 | 124.3(2) |

| C1-C6 | 1.385(3) | C7-N1-C6 | 107.5(2) |

| C1-N2 | 1.388(3) | C7-N2-C1 | 107.6(2) |

Structural Analysis and Intermolecular Interactions

The crystal structure of 2-(chloromethyl)-1H-benzimidazole hydrochloride is stabilized by an extensive network of intermolecular hydrogen bonds, forming an infinite chain structure.[1] The benzimidazolium cation and the chloride anion are linked through N—H···Cl hydrogen bonds.

Caption: Schematic of key intermolecular hydrogen bonds.

Table 3: Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1—H1A···Cl2 | 0.86 | 2.29 | 3.141(2) | 171.0 |

| N2—H2A···Cl2¹ | 0.86 | 2.35 | 3.183(2) | 162.0 |

Symmetry transformations used to generate equivalent atoms: ¹x, -y+3/2, z-1/2

Conclusion

This technical guide outlines the essential procedures for the synthesis and comprehensive crystal structure analysis of this compound hydrochloride. By leveraging data from its close structural analog, we have presented the expected crystallographic parameters and key structural features, such as the extensive hydrogen bonding network that governs its solid-state architecture. This information is critical for understanding the structure-activity relationships of this class of compounds and provides a solid foundation for further drug development and optimization efforts.

References

- 1. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(chloromethyl)-5-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This fluorinated benzimidazole derivative is a key building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document consolidates available data on its synthesis, characterization, reactivity, and biological activities, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways are presented to support further research and development efforts.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound. The presence of the fluorine atom at the 5-position and the reactive chloromethyl group at the 2-position of the benzimidazole core make it a valuable intermediate for synthesizing a diverse range of biologically active molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFN₂ | [1] |

| Molecular Weight | 184.60 g/mol | [1] |

| Exact Mass | 184.020354 g/mol | N/A |

| Appearance | Off-white to light brown solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis and Characterization

The synthesis of this compound typically follows the Phillips-Ladenburg condensation method, a well-established route for the formation of the benzimidazole ring system.

Synthetic Protocol

A general and adaptable protocol for the synthesis of this compound is outlined below. This method involves the condensation of 4-fluoro-o-phenylenediamine with chloroacetic acid.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-fluoro-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH) solution

-

Methanol (for recrystallization)

-

-

Procedure:

-

A mixture of 4-fluoro-o-phenylenediamine (1.0 equivalent) and chloroacetic acid (1.1 equivalents) is suspended in 4M HCl.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is carefully neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield this compound as a solid.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Spectroscopic Data

While a complete set of spectral data is not available in a single source, the following provides an overview of expected and reported spectroscopic characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data is available but specific shifts are not detailed in the provided search results. Expected signals would include aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine substituent), a singlet for the chloromethyl protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Spectral data is available but specific shifts are not detailed. Expected signals would include carbons of the benzimidazole core and the chloromethyl group. |

| Mass Spec. | Exact Mass: 184.020354. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

| IR Spec. | Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-F stretching vibrations. |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating the reaction with a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a large number of benzimidazole derivatives with diverse functionalities.[3][4][5][6]

General Reaction Scheme:

Where R-Nu represents a nucleophile such as:

-

Amines (primary, secondary)

-

Thiols

-

Alcohols/Phenols

-

Azides

-

Carboxylates

These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products.

Biological Activity and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.[6] The introduction of a fluorine atom can often enhance the metabolic stability and biological activity of a molecule.

Antimicrobial Activity

While specific antimicrobial data for this compound is limited, the broader class of benzimidazoles, particularly those with halogen substitutions, has shown significant promise.[7] It is a valuable starting material for the synthesis of potent antifungal and antibacterial agents.[2]

The primary mechanism of action for the antifungal activity of many benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[8][9] This disruption of the cytoskeleton interferes with cell division and leads to fungal cell death. Some benzimidazole derivatives have also been shown to inhibit ergosterol biosynthesis, another critical pathway in fungi.[10][11]

Drug Development Potential

The reactive chloromethyl group of this compound allows for its incorporation into more complex molecules through facile chemical modifications. This makes it a highly attractive scaffold for the development of new drug candidates targeting a variety of diseases.

Safety and Handling

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the area of antimicrobial drug discovery. Its straightforward synthesis and the high reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for biological screening. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in the development of new medicines.

References

- 1. This compound CAS#: [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-trihalogenomethylbenzazoles. 3. Reactions of 2-trichloromethylbenzimidazole with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

- 13. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 2-(chloromethyl)-5-fluoro-1H-benzimidazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(chloromethyl)-5-fluoro-1H-benzimidazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a fluorinated benzimidazole core and a reactive chloromethyl group, render it an exceptionally versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data tables, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its bicyclic system, consisting of fused benzene and imidazole rings, allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, making it an ideal framework for engaging with biological targets. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This compound capitalizes on these advantages, incorporating a highly reactive chloromethyl group at the 2-position. This group serves as a potent electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. Consequently, this compound has emerged as a key intermediate in the synthesis of pharmaceuticals, particularly in the fields of antifungal and antihypertensive agents.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. In this case, 4-fluoro-o-phenylenediamine is reacted with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid, which also acts as the solvent.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar benzimidazole derivatives.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-o-phenylenediamine (1.0 eq) in 4N hydrochloric acid (approx. 10 mL per mmol of diamine).

-

Addition of Reagent: Add chloroacetic acid (2.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature.

-

Neutralization: Carefully pour the cooled mixture into a beaker containing crushed ice and neutralize by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This should be done under vigorous stirring in a fume hood.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and dry. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and characterization. While extensive experimental data for this specific compound is not widely published, the table below summarizes known information and expected values based on its analogs.

| Property | Value | Reference/Note |

| CAS Number | 156144-42-2 | [2] |

| Molecular Formula | C₈H₆ClFN₂ | [3][4] |

| Molecular Weight | 184.60 g/mol | [3][4] |

| Appearance | Expected to be a solid (e.g., beige or off-white powder) | Based on analogs like the non-fluorinated version |

| Melting Point | Not reported. (Analog 2-(chloromethyl)benzimidazole: 146-148 °C) | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) | General property of benzimidazole derivatives |

| Exact Mass | 184.020354 g/mol | [1] |

Spectroscopic Data:

-

¹H NMR: Spectra are available for this compound, though detailed assignments are not publicly cataloged.[5] Expected signals would include aromatic protons on the benzimidazole ring (with splitting patterns influenced by the fluorine atom) and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

-

¹³C NMR: Similar to ¹H NMR, the presence of the fluorine atom will cause characteristic splitting of the signals for the carbon atoms in the benzene ring (C-F coupling).

-

IR Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching.[6]

-

Mass Spectrometry: A GC-MS spectrum is available.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an (M+2)⁺ peak at m/z 186 with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Reactivity and Key Synthetic Transformations

The reactivity of this compound is dominated by the electrophilic chloromethyl group at the C2 position. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.

The benzimidazole ring itself contains two nitrogen atoms. The N-H proton is acidic and can be deprotonated with a base, rendering the nitrogen nucleophilic for subsequent reactions, such as N-alkylation.

The primary synthetic transformations include:

-

Nucleophilic Substitution: Reaction with a diverse range of nucleophiles such as amines, thiols, phenoxides, and carbanions to form new C-N, C-S, and C-O bonds.

-

N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be functionalized, although reactions at the chloromethyl group are typically more facile.

Caption: General reactivity of this compound.

Experimental Protocol: N-Alkylation of an Amine

This general protocol illustrates the reaction of this compound with an amine, a common step in synthesizing bioactive molecules.[1][7]

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 eq).

-

Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

The utility of this compound as a building block is most evident in the synthesis of compounds with significant therapeutic potential.

A. Antifungal Agents

A variety of derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole (including fluorinated analogs) have demonstrated potent antifungal activity.[3][4] The mechanism of action for many benzimidazole-based antifungals involves the disruption of microtubule assembly by binding to β-tubulin, which is essential for cell division and structure.[2] Another key target is the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase, which is critical for maintaining fungal cell membrane integrity.[8][9][10]

Caption: Mechanism of action for some benzimidazole-based antifungal agents.

The table below summarizes the in vitro antifungal activity of some benzimidazole derivatives prepared from the non-fluorinated 2-(chloromethyl)-1H-benzimidazole, highlighting their potential.[3]

| Compound ID | Fungus | IC₅₀ (µg/mL) |

| 4m | C. gloeosporioides | 20.76 |

| A. solani | 27.58 | |

| F. solani | 18.60 | |

| 5b | Cytospora sp. | 30.97 |

| C. gloeosporioides | 11.38 | |

| B. cinerea | 57.71 | |

| F. solani | 40.15 | |

| 7f | B. cinerea | 13.36 |

| Hymexazol (Control) | B. cinerea | 8.92 |

B. Antihypertensive Agents

Fluoro-substituted benzimidazole derivatives have been designed and synthesized as potent antihypertensive agents.[11] Many of these compounds function as Angiotensin II Receptor Blockers (ARBs). They selectively block the AT₁ receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation and a reduction in blood pressure.

Caption: The Renin-Angiotensin system and the mechanism of ARBs.

Studies have shown that new fluoro-substituted benzimidazole derivatives can exhibit potent and long-lasting antihypertensive effects in spontaneously hypertensive rats, in some cases performing better than established drugs like losartan and telmisartan.[11]

| Compound | Dose (mg/kg) | Max MBP Reduction (mmHg) | Duration of Action |

| 1g | 10 | 74.5 ± 3.5 | > 24 hours |

| 2a | 10 | 69.2 ± 0.9 | > 24 hours |

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis and the high reactivity of its chloromethyl group provide a reliable platform for creating diverse chemical libraries. The demonstrated success of its derivatives as potent antifungal and antihypertensive agents underscores its importance in modern drug discovery. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(Chloromethyl)-6-fluoro-1H-benzo[d]imidazole | 156144-42-2 [sigmaaldrich.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. 2-(CHLOROMETHYL)-6-FLUORO-1H-BENZO[D]IMIDAZOLE CAS#: 156144-42-2 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy 4-Morpholino-2-naphthol (EVT-414225) | 159596-05-1 [evitachem.com]

- 9. CAS 156144-42-2 | Sigma-Aldrich [sigmaaldrich.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-5-fluoro-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The inherent reactivity of the chloromethyl group, enhanced by the electronic properties of the benzimidazole ring system, makes it a versatile scaffold for drug discovery and development. This document details the synthesis of the parent compound, its primary mode of reaction via nucleophilic substitution, and provides representative experimental protocols.

Introduction

Benzimidazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The introduction of a chloromethyl group at the 2-position of the benzimidazole ring provides a highly reactive electrophilic site. This "warhead" is susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.

The presence of a fluorine atom at the 5-position further modulates the electronic properties of the benzimidazole system. As a highly electronegative atom, fluorine can influence the reactivity of the chloromethyl group and the overall physicochemical properties of the resulting derivatives, such as metabolic stability and binding affinity to biological targets. This guide focuses on the synthesis and reactivity of this compound, providing a technical resource for researchers in the field of medicinal chemistry and drug development.

Synthesis of this compound

The most common and straightforward method for the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives is the Phillips condensation. This method involves the reaction of a substituted o-phenylenediamine with chloroacetic acid.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

-

Materials:

-

4-Fluoro-o-phenylenediamine (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

4M Hydrochloric acid

-

Ammonium hydroxide solution

-

Ethanol (for recrystallization)

-

-

Procedure:

-

A mixture of 4-fluoro-o-phenylenediamine and chloroacetic acid in 4M hydrochloric acid is heated to reflux for 3-4 hours.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is carefully neutralized by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

-

The resulting solid is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in this and similar benzimidazoles is nucleophilic substitution. The carbon of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.

General Reaction Scheme for Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

Quantitative Data on Nucleophilic Substitution

| Nucleophile Type | Example Nucleophile | Product Type | Yield (%) | Reference |

| Nitrogen | Aromatic Amines | 2-(Arylaminomethyl)benzimidazole | 55-85 | [2] |

| Heterocyclic Amines | 2-(Heteroarylaminomethyl)benzimidazole | 55-85 | [2] | |

| Phenylhydrazine | 2-(Phenylhydrazinylmethyl)benzimidazole | - | [3] | |

| Sulfur | Dithiocarbamate | S-(1H-Benzimidazol-2-ylmethyl) dithiocarbamate | - | [4] |

| Pyrimidine-2-thiones | 2-(Pyrimidinylthiomethyl)benzimidazole | - | [4] | |

| Oxygen | Phenol Derivatives | 2-(Phenoxymethyl)benzimidazole | - | [4] |

Note: Yields are reported for the unsubstituted 2-(chloromethyl)-1H-benzimidazole and may vary for the 5-fluoro analog and with specific reaction conditions.

Detailed Experimental Protocol for Nucleophilic Substitution with an Amine

-

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Potassium iodide (KI) (catalytic amount)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in DMF, add the substituted amine, potassium carbonate, and a catalytic amount of potassium iodide.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 12-24 hours.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water.

-

The precipitated product is collected by vacuum filtration and washed with water.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2-(aminomethyl)-5-fluoro-1H-benzimidazole derivative.

-

Characterization Data

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole ring and a singlet for the methylene protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the chloromethyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound. For compounds containing chlorine, a characteristic isotopic pattern (M and M+2) will be observed.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. The chloromethyl group at the 2-position serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The presence of the 5-fluoro substituent can further enhance the pharmacological properties of the resulting derivatives. This guide provides a foundational understanding of the synthesis, reactivity, and experimental procedures associated with this important building block, which should aid researchers in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. This document details the reactivity of this compound, providing experimental protocols for key transformations and summarizing quantitative data to support synthetic strategies.

Introduction to this compound

Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The subject of this guide, this compound, is a versatile building block for the synthesis of a diverse library of substituted benzimidazoles. The presence of the reactive chloromethyl group at the 2-position and the fluorine atom at the 5-position imparts unique reactivity to the molecule, making it a valuable intermediate for drug discovery and development. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

Nucleophilic Substitution Reactions

The most prominent reaction pathway for this compound involves nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functional groups, leading to a wide array of 2-substituted methyl-5-fluoro-1H-benzimidazoles.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding 2-(aminomethyl) derivatives. These reactions are typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the HCl generated during the reaction.

Reactions with S-Nucleophiles

Sulfur nucleophiles, including thiols and thiophenols, are highly effective in displacing the chloride to form thioethers. These reactions are generally performed under basic conditions to generate the more nucleophilic thiolate anion.

Reactions with O-Nucleophiles

Oxygen nucleophiles, such as phenols and alcohols, can also participate in substitution reactions, although they are generally less reactive than N- or S-nucleophiles. The reaction with phenols is often carried out in the presence of a base to form the more reactive phenoxide ion.

Table 1: Summary of Nucleophilic Substitution Reactions and Yields

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Various Arylamines | DMF, Triethylamine | 2-(Arylaminomethyl)-5-fluoro-1H-benzimidazoles | 55-85[1] |

| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | DMF, Triethylamine | Ethyl 2-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 60[1] |

| 3-Methyl-1H-pyrazol-5(4H)-one | DMF, Triethylamine | 4-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-3-methyl-1H-pyrazol-5(4H)-one | 50-65[1] |

| 1-(4-Fluorophenyl)piperazine | DMF, Triethylamine | 5-Fluoro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-benzimidazole | 75[1] |

| Thiourea | Acetonitrile, Reflux | 2-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)isothiouronium chloride | 92[2] |

| Various Alkyl/Benzyl Halides (from thiouronium salt) | Ethanol, NaOH | 2-((Alkyl/Benzylthio)methyl)-5-fluoro-1H-benzimidazoles | Not Specified |

| Phenol Derivatives | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-(Phenoxymethyl)-5-fluoro-1H-benzimidazoles | Not Specified |

Electrophilic Substitution Reactions

Information on the electrophilic aromatic substitution of this compound is limited in the scientific literature. However, the reactivity of the benzimidazole ring system towards electrophiles can be predicted based on general principles of aromatic chemistry. The benzimidazole ring is an electron-rich heteroaromatic system, but the imidazole part is generally more reactive towards electrophiles than the benzene ring.

The fluorine atom at the 5-position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. The deactivating inductive effect of fluorine is partially offset by its electron-donating resonance effect. The chloromethyl group at the 2-position will also influence the electron density of the ring system.

Typical electrophilic aromatic substitution reactions include:

-

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzene ring, typically at the 4- or 6-position, would likely require a Lewis acid catalyst.

-

Nitration: The introduction of a nitro group (-NO2) is a common electrophilic aromatic substitution. Reaction with a mixture of nitric acid and sulfuric acid would be the standard condition.

-

Friedel-Crafts Reactions: Alkylation or acylation of the benzene ring. These reactions are often challenging with heterocyclic systems due to the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the imidazole ring, thereby deactivating the system.

Further experimental investigation is required to fully elucidate the scope and limitations of electrophilic substitution reactions on this specific molecule.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Amines

This protocol is a general representation based on procedures for similar benzimidazole derivatives.[1]

Materials:

-

This compound

-

Amine (primary or secondary)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)-5-fluoro-1H-benzimidazole derivative.

Protocol for the Synthesis of 2-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)isothiouronium chloride)

This protocol is adapted from the synthesis of the non-fluorinated analogue.[2]

Materials:

-

This compound

-

Thiourea

-

Acetonitrile

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add thiourea (1.0 eq).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the precipitate, wash it several times with ethyl acetate, and dry to obtain the thiouronium salt.

Mandatory Visualizations

Caption: Experimental workflow for the nucleophilic substitution of this compound.

Caption: A logical workflow for a representative electrophilic aromatic substitution on the benzimidazole core.

Caption: General reaction schemes for substitution reactions of this compound.

Conclusion

This compound is a highly valuable and reactive intermediate in the synthesis of novel benzimidazole derivatives for drug discovery. Its primary mode of reaction is nucleophilic substitution at the 2-chloromethyl position, which proceeds efficiently with a wide range of nucleophiles, providing a straightforward route to diverse chemical libraries. While the electrophilic substitution on the benzimidazole core is less explored, it presents an opportunity for further functionalization of this important scaffold. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new generations of benzimidazole-based therapeutic agents.

References

Stability and Degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, specific experimental data on the stability and degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole is limited in the public domain. This document provides a comprehensive framework based on the known reactivity of the benzimidazole core, the influence of its substituents, and established principles of drug stability testing. The provided experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and analytical methods.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance metabolic stability and other pharmacokinetic properties. However, the presence of a reactive chloromethyl group introduces a potential liability for degradation, which can impact the purity, potency, and safety of downstream products. Understanding the stability and degradation pathways of this intermediate is therefore critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the potential stability challenges and degradation pathways of this compound. It includes detailed, generalized experimental protocols for conducting forced degradation studies to identify and characterize potential degradants.

Physicochemical Properties and Predicted Stability

While specific experimental data is scarce, the chemical structure of this compound allows for the prediction of its key stability characteristics.

| Property | Prediction | Rationale |

| Hydrolytic Stability | Susceptible to hydrolysis, particularly under neutral to basic conditions. | The chloromethyl group is a known leaving group and is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl derivative. The electron-withdrawing nature of the fluorine atom may slightly influence the reactivity of the chloromethyl group. |

| Photostability | Potentially unstable in solution upon exposure to UV light. | Benzimidazole derivatives are known to be photosensitive in solution, although they tend to be more stable in the solid state.[1] |

| Thermal Stability | Likely to be stable at ambient temperatures in the solid state. Decomposition may occur at elevated temperatures. | Benzimidazoles are generally thermally stable heterocycles.[2] However, the chloromethyl group may be a point of thermal lability. |

| Oxidative Stability | The benzimidazole ring may be susceptible to oxidation. | The imidazole ring, in particular, can be susceptible to oxidative degradation.[3] |

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

Hydrolysis

The primary hydrolytic degradation pathway is expected to be the conversion of the chloromethyl group to a hydroxymethyl group, yielding 2-(hydroxymethyl)-5-fluoro-1H-benzimidazole. This reaction is likely to be accelerated by heat and basic pH.

Caption: Predicted hydrolytic degradation pathway.

Photodegradation

Photodegradation in solution could lead to a variety of products through radical mechanisms or cleavage of the benzimidazole ring. For other benzimidazole derivatives, photodegradation pathways include desulfonation and benzimidazole ring cleavage.

Oxidation

Oxidative stress, for instance from peroxide, could lead to the formation of N-oxides or degradation of the imidazole ring. Studies on other benzimidazoles have shown that oxidative pyrolysis can lead to the formation of carbon dioxide, carbon monoxide, water, and cyanogen.[4]

Caption: Potential oxidative degradation pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6] The following are generalized protocols that should be adapted and optimized. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[7]

General Preparations

-

Test Substance: this compound of known purity.

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade. Water should be purified (e.g., Milli-Q).

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂), all of analytical grade.

-

Instrumentation: A validated stability-indicating HPLC method with a UV detector is the primary analytical tool. Mass spectrometry (LC-MS) is crucial for the identification of degradation products.

Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Methodologies

4.3.1. Acid Hydrolysis

-

Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

4.3.2. Base Hydrolysis

-

Prepare a stock solution as described for acid hydrolysis.

-

To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze the samples by HPLC.

4.3.3. Oxidative Degradation

-

Prepare a stock solution as described for acid hydrolysis.

-

To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

-

Analyze the samples by HPLC.

4.3.4. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Analyze the solid at specified time points.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile/water). Incubate the solution at 60°C. Withdraw and analyze samples at appropriate time intervals.

4.3.5. Photostability

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies on this compound (Hypothetical Data)

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 60°C | 24 h | 8.5 | 2 | D1 (5.2%) |

| 0.1 M NaOH, RT | 8 h | 15.2 | 1 | D2 (14.8%) |

| 3% H₂O₂, RT | 24 h | 5.1 | 3 | D3 (2.8%) |

| Thermal (Solid, 80°C) | 7 days | < 1.0 | 0 | - |

| Thermal (Solution, 60°C) | 24 h | 3.2 | 1 | D2 (3.0%) |

| Photolytic (ICH Q1B) | - | 12.8 | 4 | D4 (7.5%) |

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

References

- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. biomedres.us [biomedres.us]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Theoretical and Computational Elucidation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: A Technical Guide for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical document provides a comprehensive overview of the theoretical and computational approaches for characterizing 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental and computational studies on this specific molecule in the available literature, this guide outlines a robust computational methodology based on established practices for analogous benzimidazole derivatives. It presents anticipated quantitative data, detailed protocols for computational experiments, and visualizations to facilitate a deeper understanding of the molecule's structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The substituent at the 2-position of the benzimidazole ring is known to significantly influence its pharmacological profile. The introduction of a chloromethyl group offers a reactive site for further functionalization, making this compound a versatile scaffold for developing novel therapeutic agents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity.

A thorough understanding of the molecule's physicochemical properties at a quantum mechanical level is paramount for rational drug design. Theoretical and computational studies provide invaluable insights into molecular geometry, electronic structure, and reactivity, which are crucial for predicting biological activity and designing more potent and selective drug candidates.

This whitepaper details a proposed computational workflow for the in-depth characterization of this compound using Density Functional Theory (DFT), a powerful and widely used computational method for studying molecular systems.[2]

Proposed Computational Methodology

The following section outlines a comprehensive computational protocol for the theoretical investigation of this compound.

Molecular Structure and Workflow

The initial step involves the construction of the 3D structure of this compound. A proposed computational workflow for its characterization is depicted below.

Caption: Proposed computational workflow for this compound.

Detailed Computational Protocols

-

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 09/16 or ORCA.

-

Level of Theory: The geometry optimization and subsequent calculations would be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.

-

Geometry Optimization: The initial structure of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values of the software.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to simulate the IR and Raman spectra.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge distribution, hybridization of atoms, and intramolecular interactions such as hyperconjugation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface would be mapped to identify the electrophilic and nucleophilic sites of the molecule, which is essential for understanding its reactivity and intermolecular interactions.

-

Spectroscopic Simulations:

-

NMR: The 1H and 13C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis: The electronic absorption spectra would be simulated using Time-Dependent DFT (TD-DFT).

-

Anticipated Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational studies, based on typical values observed for similar benzimidazole derivatives in the literature.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths (Å) | C-C (benzene ring) | 1.38 - 1.41 |

| C-N (imidazole ring) | 1.32 - 1.39 | |

| C=N (imidazole ring) | ~1.31 | |

| C-F | ~1.36 | |

| C-Cl | ~1.78 | |

| **Bond Angles (°) ** | C-N-C (imidazole ring) | 105 - 110 |

| N-C-N (imidazole ring) | 110 - 115 | |

| C-C-F (benzene ring) | ~119 | |

| N-C-CH2Cl | ~123 | |

| Dihedral Angles (°) | Benzene-Imidazole | Near 0 (planar) |

Table 2: Predicted Thermodynamic and Electronic Properties

| Property | Predicted Value |

| Zero-point vibrational energy (kcal/mol) | 90 - 100 |

| Dipole Moment (Debye) | 2.5 - 3.5 |

| HOMO Energy (eV) | -6.0 to -7.0 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.0 |

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(imidazole) | π(C=N) | > 20 |

| π(C-C) (benzene) | π(C-C) (benzene) | 2 - 5 |

| σ(C-H) | σ*(C-N) | 1 - 3 |

(E(2) represents the stabilization energy of the hyperconjugative interaction)

Visualization of Molecular Properties and Relationships

The following diagrams illustrate the molecular structure and the relationship between calculated properties and their implications in drug design.

Caption: 2D structure of this compound.

Caption: Relationship between calculated properties and drug design implications.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the characterization of this compound. The proposed DFT-based methodology is expected to yield valuable data on the molecule's geometry, electronic structure, and spectroscopic properties. The anticipated results, presented in a structured format, can serve as a benchmark for future experimental studies.

The theoretical data generated through these computational studies will be instrumental in:

-

Guiding Synthesis: Understanding the molecule's reactivity can aid in optimizing synthetic routes.

-

Interpreting Experimental Spectra: Simulated IR, Raman, NMR, and UV-Vis spectra can help in the characterization and structural confirmation of the synthesized compound.

-

Informing Biological Evaluation: The calculated electronic properties and MEP can be used to predict potential biological targets and guide molecular docking studies to explore its binding modes with various receptors.

-

Facilitating Lead Optimization: The insights gained from these studies can inform the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

It is recommended that the computational findings be validated through experimental synthesis and characterization to establish a robust structure-property relationship for this promising medicinal scaffold.

References

The Rising Star of Drug Discovery: A Technical Guide to the Biological Potential of Novel 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique properties, including its structural similarity to naturally occurring purines, allow it to readily interact with a wide range of biological targets. The strategic introduction of a fluorine atom at the 5-position and a reactive chloromethyl group at the 2-position of the benzimidazole ring system has unlocked a new generation of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological landscape of these novel compounds, focusing on their anticancer and antimicrobial activities. We delve into the available quantitative data, detailed experimental methodologies, and the underlying molecular pathways, offering a comprehensive resource for researchers in the field.

Anticancer Activity: A Promising Frontier

Derivatives of 5-fluoro-1H-benzimidazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The introduction of different substituents on the core structure allows for the fine-tuning of their activity and selectivity.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of various 5-fluoro-benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 5c | 5-Fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | Fluconazole | - |

| MRSA | 2 | Norfloxacin | - | ||

| Bacillus proteus | 4 | Norfloxacin | - | ||

| 10f | 5-Fluoro-1H-benzimidazole-4-carboxamide | HCT116 | 7.4 | - | - |

| ORT14 | 2-(p-fluorophenyl)-1H-benzimidazole | A549, A498, A375 | 0.377 | Methotrexate | - |

| HeLa, HepG2 | 0.188 | Methotrexate | - | ||

| ORT15 | 2-(o-fluorophenyl)-5-methyl-1H-benzimidazole | A549, A498, HeLa | 0.354 | Methotrexate | - |

| A375, HepG2 | 0.177 | Methotrexate | - |

Note: The data presented is for derivatives of 5-fluoro-benzimidazole, as specific data for derivatives of 2-(chloromethyl)-5-fluoro-1H-benzimidazole is limited in the reviewed literature.

Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of these compounds involves standardized in vitro assays.

MTT Assay for Cytotoxicity:

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2.5 x 10^4 cells per mL and allowed to adhere for 24 hours.

-

Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds (typically in the range of 10⁻⁵ to 10⁻⁷ mol/L) in triplicate and incubated for 96 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in medium) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1]

Underlying Mechanisms of Action

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes.

DNA Intercalation and Topoisomerase Inhibition:

Some 5-fluorouracil-derived benzimidazoles have been shown to intercalate into DNA, forming a stable complex that can hinder DNA replication and transcription, ultimately leading to cell death.[2] Molecular docking studies suggest that these compounds can also bind to the active site of DNA topoisomerase IA, an enzyme crucial for DNA replication and repair.[2]

PARP-1 Inhibition:

Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality.

Antimicrobial and Antifungal Activity: Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. 2-(Chloromethyl)-1H-benzimidazole derivatives have shown considerable promise as a new class of antimicrobial and antifungal agents. The 5-fluoro substitution can further enhance this activity.

Quantitative Analysis of Antimicrobial and Antifungal Activity

The efficacy of these compounds against various microbial strains is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| VMKP 8 | 2-Chloromethyl-1H-benzimidazole derivative | Candida albicans | 12.5 | - | - |

| 5c | 5-Fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | Fluconazole | - |

| MRSA | 2 | Norfloxacin | - | ||

| Bacillus proteus | 4 | Norfloxacin | - | ||

| 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | 0.49-0.98 | - | - |

| Escherichia coli ATCC 8739 | 0.49-0.98 | - | - | ||

| Escherichia coli ATCC 35218 | 0.49-0.98 | - | - | ||

| Salmonella typhimurium ATCC 13311 | 0.49-0.98 | - | - |

Note: The data presented is for derivatives of 2-(chloromethyl)- and 5-fluoro-benzimidazole, as specific data for derivatives of this compound is limited in the reviewed literature.[2][4][5]

Experimental Protocols for Antimicrobial and Antifungal Screening

Standardized methods are employed to assess the in vitro antimicrobial and antifungal activity.

Broth Microdilution Method for MIC Determination:

-